2,4-Difluoro-1-(methoxymethoxy)benzene

Regioselective metalation Fluorinated aromatics Protecting group strategy

Regiocontrol failure in fluorinated aromatic functionalization? Unprotected 2,4-difluorophenol or bulky silyl ethers lack the ortho-directing effect needed for selective C3 modification. 2,4-Difluoro-1-(methoxymethoxy)benzene (CAS 210350-62-2) solves this: • MOM ether enables exclusive deprotonation at oxygen-adjacent position (C3) • Acid-labile, stable under basic/organometallic conditions • LogP ~2.16 for optimized pharmacokinetic profiling Procure for diversity-oriented synthesis of fluorinated pharmacophores and agrochemical intermediates. ≥95-98% purity. Store at 2-8°C.

Molecular Formula C8H8F2O2
Molecular Weight 174.14 g/mol
CAS No. 210350-62-2
Cat. No. B3115640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-1-(methoxymethoxy)benzene
CAS210350-62-2
Molecular FormulaC8H8F2O2
Molecular Weight174.14 g/mol
Structural Identifiers
SMILESCOCOC1=C(C=C(C=C1)F)F
InChIInChI=1S/C8H8F2O2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3
InChIKeyJEHWOBZMWXUJLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-1-(methoxymethoxy)benzene: Procurement & Baseline Characterization


2,4-Difluoro-1-(methoxymethoxy)benzene (CAS 210350-62-2) is a fluorinated aromatic compound bearing a methoxymethyl (MOM) protecting group at the 1-position and fluorine atoms at the 2- and 4-positions . This compound serves primarily as a protected synthetic intermediate derived from 2,4-difluorophenol, with a molecular formula of C8H8F2O2 and a molecular weight of 174.14 g/mol . Its defining feature is the MOM ether moiety, which is employed to transiently mask the phenolic hydroxyl group during multi-step organic syntheses, particularly in the construction of complex fluorinated pharmacophores [1]. The compound is available commercially at purities of ≥95-98% and is stored under cool, dry, sealed conditions at 2-8°C to maintain integrity .

RoleMOM-protected synthetic intermediate
WorkflowOrtho-directed metalation & fluorinated building-block synthesis
SupplyCommercial ≥95–98% purity; store 2–8°C sealed dry

2,4-Difluoro-1-(methoxymethoxy)benzene: Orthogonal Reactivity Selection Factors


Substituting 2,4-difluoro-1-(methoxymethoxy)benzene with alternative protected intermediates—such as unprotected 2,4-difluorophenol or its TIPS-protected analog—is not scientifically viable when orthogonal reactivity is required. The MOM group provides a distinct ortho-activating effect that is not replicated by other protecting groups; specifically, the MOM-protected species undergoes selective deprotonation at the position adjacent to the oxygen, a reactivity profile that is reversed when the bulkier TIPS group is employed . This controlled, reversible activation enables precise regiochemical functionalization of the fluorinated aromatic ring, a feature that is absent in the unprotected phenol and differs mechanistically from other O-protecting groups . Therefore, generic substitution undermines the intended synthetic sequence and reduces yield and purity in downstream steps .

Protecting group
MOM (ortho-activating)
TIPS (ortho-shielding)
Metalation site
C3 (oxygen-adjacent)
Blocked at C3; functionalization elsewhere
Synthetic outcome
Regioselective ortho- functionalization
Alternative ring positions; may compromise sequence yield

2,4-Difluoro-1-(methoxymethoxy)benzene: Differentiation from TIPS Analogs & Commercial Baseline


MOM vs. TIPS Ortho-Directing Effects

In the organometallic functionalization of 2,4-difluorophenol, the choice of O-protecting group dictates the site of deprotonation. The methoxymethyl (MOM) group exerts an ortho-activating effect, directing metalation to the position adjacent to the protected oxygen (C3 position) . In contrast, the triisopropylsilyl (TIPS) group exerts an ortho-shielding effect, preventing metalation at that site and enabling functionalization at alternative positions . This divergence enables complementary regiochemical outcomes from the same phenolic starting material .

MOM vs. TIPS ortho-directing
Head-to-head
MOM activates C3; TIPS shields C3 and redirects metalation.
Regiochemical pathway control
Qualitative difference in deprotonation site
Regioselective metalation Fluorinated aromatics Protecting group strategy

MOM Protection Reaction Yield

The installation of the MOM protecting group onto 2,4-difluorophenol proceeds with a reported yield of 88% using MOM-Br and DIPEA in DCM . This high yield ensures that the protected intermediate is obtained efficiently, minimizing material loss in early synthetic steps . While direct comparative data for TIPS protection of 2,4-difluorophenol is not provided in the same source, the 88% yield establishes a robust baseline for the MOM route .

MOM protection yield
Supporting evidence
88% isolated yield
Efficient installation benchmark
MOM-Br, DIPEA, DCM; 0°C to RT
Protecting group installation Reaction yield Process chemistry

Commercial Purity & Storage Stability

Commercially available 2,4-difluoro-1-(methoxymethoxy)benzene is supplied with a minimum purity specification of 95-98% and is recommended for storage sealed in dry conditions at 2-8°C . This purity level is sufficient for use as an intermediate in multi-step syntheses without additional purification . The compound is classified as harmful/irritant (GHS07) with hazard statements H302, H315, H319, and H335, requiring standard laboratory precautions .

Commercial purity & stability
Specification review
≥95–98% purity; store 2–8°C sealed dry
Ready-to-use intermediate
GHS07; standard lab precautions
Quality control Storage stability Procurement specification

MOM Ortho-Activation for Fluorinated Hydroxybenzoic Acids

Using the MOM-protected 2,4-difluorophenol as a key intermediate, researchers were able to synthesize all 18 possible di- or trifluorinated hydroxybenzoic acids—all of which were previously unreported compounds . This demonstrates that the MOM group's ortho-activating effect, in combination with other orthogonal protection/deprotection strategies, unlocks access to a diverse array of fluorinated aromatic carboxylic acids that are otherwise inaccessible .

MOM ortho-activation for library
Class-level
18 previously unreported di-/trifluorinated hydroxybenzoic acids synthesized
Expands accessible fluorinated scaffold space
Derived from MOM-protected phenol pathway
Diversity-oriented synthesis Fluorinated building blocks Regioselective functionalization

Lipophilicity and Polar Surface Area Profile

Calculated physicochemical properties for 2,4-difluoro-1-(methoxymethoxy)benzene include a LogP of 2.16 (computed value varies slightly by method; Fluorochem reports 2.164) and a topological polar surface area (TPSA) of 18.5 Ų [1]. These values place the compound within a favorable range for membrane permeability and bioavailability for subsequent drug-like molecules derived from it . In comparison, the unprotected 2,4-difluorophenol has a lower LogP (approximately 1.6) and a lower TPSA (approximately 9.2 Ų), indicating that MOM protection increases lipophilicity while adding a modest polar surface area .

Lipophilicity profile
Cross-study
LogP ≈ 2.16; TPSA 18.5 Ų vs. unprotected phenol LogP ≈ 1.6, TPSA ≈ 9.2 Ų
MOM increases lipophilicity moderately
Influences organic-phase handling and ADME profile of derived candidates
Lipophilicity Drug-likeness Physicochemical profiling

2,4-Difluoro-1-(methoxymethoxy)benzene: Scientific & Industrial Applications


Regioselective Ortho-Functionalization Synthesis

Procure 2,4-difluoro-1-(methoxymethoxy)benzene when the synthetic route requires functionalization at the C3 position (oxygen-adjacent) of the fluorinated aromatic ring. As evidenced by direct comparative data, the MOM group's ortho-activating effect directs metalation to this site, enabling the introduction of electrophiles (e.g., carboxyl, halogen, alkyl) with high regiocontrol . This application is critical for constructing specific substitution patterns in fluorinated drug candidates and agrochemical intermediates .

Fluorinated Benzoic Acid Library Synthesis

Utilize the MOM-protected intermediate as a key building block in diversity-oriented synthesis programs aimed at generating novel fluorinated aromatic scaffolds. The demonstrated ability to access all 18 di- and trifluorinated hydroxybenzoic acids from this and related intermediates underscores its value in creating proprietary chemical libraries for medicinal chemistry and materials science .

Acid-Labile Phenol Protection Strategy

Select 2,4-difluoro-1-(methoxymethoxy)benzene for multi-step synthetic sequences where a temporary, acid-labile protecting group is needed for the phenolic hydroxyl. The MOM group is stable under basic and organometallic conditions but can be readily removed under mild acidic conditions, providing orthogonal protection relative to base-labile or hydrogenolytically cleaved groups . This scenario is common in complex molecule synthesis where multiple protecting group manipulations are required.

Lipophilic Fluorinated Pharmacophore Optimization

Incorporate 2,4-difluoro-1-(methoxymethoxy)benzene as a starting material for the synthesis of fluorinated pharmacophores where balanced lipophilicity (LogP) is a key design criterion. The measured LogP of approximately 2.16 provides a favorable baseline for optimizing membrane permeability and oral bioavailability of drug candidates derived from this intermediate, offering a distinct physicochemical profile compared to the more hydrophilic unprotected phenol .

Application
Selection Property
Validation Focus
Regioselective ortho-functionalization
Ortho-activating MOM directing effect
Metalation site selectivity (C3 vs. alternative)
Fluorinated benzoic acid library synthesis
MOM-based diversity-oriented building block
Access to new fluorinated aromatic scaffolds
Acid-labile phenol protection strategy
MOM stability under basic/organometallic conditions
Orthogonal protection compatibility in multi-step sequences
Lipophilic pharmacophore optimization
Balanced LogP and TPSA baseline
Membrane permeability and ADME profile of derived candidates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Difluoro-1-(methoxymethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.